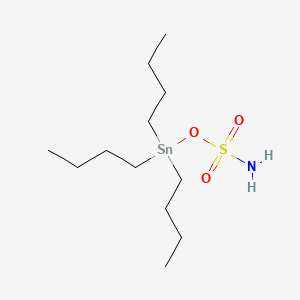
2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its ester linkage, which is a common feature in many organic molecules.
Preparation Methods
The synthesis of 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate involves multiple steps, typically starting with the preparation of the azo compound. The general synthetic route includes:
Diazotization: This step involves the conversion of an aromatic amine to a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with an appropriate aromatic compound to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with 2-(allyloxy)ethanol under acidic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and allyloxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes and pigments due to its azo group, which imparts color to the compound.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the ester and allyloxy groups can undergo hydrolysis and other chemical transformations. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
This compound: Similar in structure but with different substituents on the aromatic ring.
This compound: Differing in the ester linkage or the allyloxy group.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their functional groups.
Properties
CAS No. |
89138-27-2 |
|---|---|
Molecular Formula |
C26H27N5O5 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-prop-2-enoxyethyl 3,5-dicyano-4-[[4-[ethyl-(3-methoxy-3-oxopropyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C26H27N5O5/c1-4-12-35-13-14-36-26(33)19-15-20(17-27)25(21(16-19)18-28)30-29-22-6-8-23(9-7-22)31(5-2)11-10-24(32)34-3/h4,6-9,15-16H,1,5,10-14H2,2-3H3 |
InChI Key |
SMYWZSKDBBOBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2C#N)C(=O)OCCOCC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


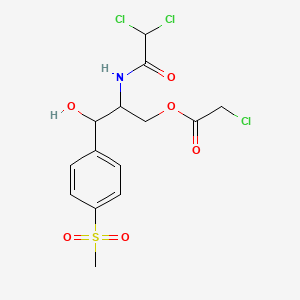
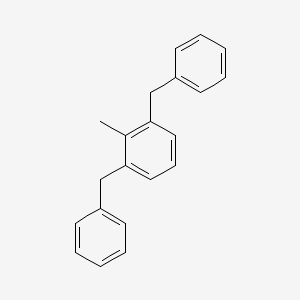


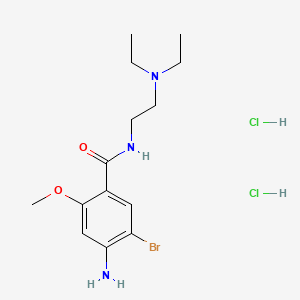
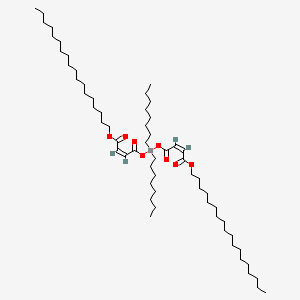
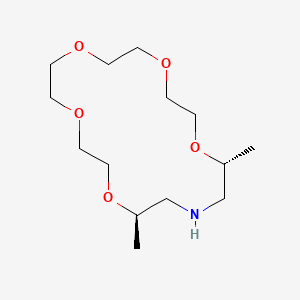

![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12696001.png)

![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)


